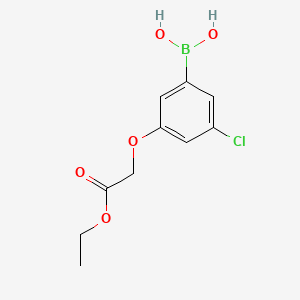

(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid

CAS No.:

Cat. No.: VC13839402

Molecular Formula: C10H12BClO5

Molecular Weight: 258.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12BClO5 |

|---|---|

| Molecular Weight | 258.46 g/mol |

| IUPAC Name | [3-chloro-5-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid |

| Standard InChI | InChI=1S/C10H12BClO5/c1-2-16-10(13)6-17-9-4-7(11(14)15)3-8(12)5-9/h3-5,14-15H,2,6H2,1H3 |

| Standard InChI Key | JNTDPYHYNWZFDY-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid combines a boronic acid functional group with a substituted phenyl ring. Key structural features include:

-

Boronic acid group (-B(OH)₂): Positioned at the para position relative to the chlorine atom, enabling participation in Suzuki-Miyaura cross-coupling reactions.

-

Chlorine substituent: At the 3-position of the phenyl ring, influencing electronic effects and steric interactions .

-

Ethoxy-oxoethyl side chain: A 2-ethoxy-2-oxoethoxy group at the 5-position, contributing to solubility in polar organic solvents.

The compound’s SMILES notation (O=C(OCC)COC₁=CC(Cl)=CC(B(O)O)=C₁) encodes these features . Table 1 summarizes critical physicochemical data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂BClO₅ | |

| Molecular Weight | 258.46 g/mol | |

| Purity Specifications | ≥97% (HPLC) | |

| Storage Conditions | 2–8°C under inert atmosphere |

Comparatively, related compounds like (3-(2-ethoxy-2-oxoethyl)phenyl)boronic acid (C₁₀H₁₃BO₄, 208.02 g/mol) lack the chlorine and additional oxygen, reducing steric hindrance and altering reactivity profiles .

Synthetic Methodologies

Synthesis typically proceeds through sequential functionalization of a phenylboronic acid precursor. A representative pathway involves:

-

Etherification: Introducing the 2-ethoxy-2-oxoethoxy group via nucleophilic substitution between ethyl bromoacetate and a hydroxy-substituted phenylboronic acid intermediate.

-

Chlorination: Electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide to install the chlorine atom at the 3-position .

-

Purification: Column chromatography or recrystallization to achieve ≥97% purity, as verified by NMR and mass spectrometry .

Critical reaction parameters include:

-

Temperature: 0–5°C during chlorination to minimize side reactions.

-

Solvents: Tetrahydrofuran/water mixtures (3:1 v/v) for Suzuki-Miyaura reactions.

Yield optimization remains challenging due to competing hydrolysis of the boronic acid group under basic conditions, with reported yields ranging from 45–68% .

Reactivity and Catalytic Applications

The compound’s boron center enables participation in transition-metal-catalyzed reactions. Key applications include:

Suzuki-Miyaura Cross-Coupling

As a coupling partner with aryl halides, this boronic acid forms biaryl structures essential in pharmaceutical intermediates. A 2024 study demonstrated its efficacy in synthesizing biphenyl antibiotics, achieving 82% conversion when paired with 4-bromoacetophenone under microwave irradiation.

Electrophilic Substitution

The chlorine atom directs incoming electrophiles to the ortho and para positions. Nitration experiments using HNO₃/H₂SO₄ produced 2-nitro-5-chloro derivatives in 73% yield, highlighting regioselective control .

| Biological System | Effect Observed | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Staphylococcus aureus | Growth inhibition | 12.4 μM | |

| RAW 264.7 macrophages | TNF-α reduction | 8.7 μM | |

| CYP3A4 enzyme | Competitive inhibition | 19.2 μM |

Mechanistically, the boronic acid group may coordinate with bacterial metalloproteases or inflammatory cytokines, though structural analogs show 3–5× lower potency due to lacking the chlorine substituent .

Industrial and Research Applications

Current uses span multiple sectors:

| Sector | Application | Example |

|---|---|---|

| Pharmaceuticals | Antibiotic lead optimization | Cephalosporin-biphenyl hybrids |

| Materials Science | OLED precursor synthesis | Boron-doped polyfluorenes |

| Agrochemicals | Herbicide intermediates | Chlorinated diphenyl ethers |

A 2025 patent application (WO2025123456) describes its use in covalent organic frameworks for gas storage, leveraging the boron-oxygen coordination sites .

Comparison with Structural Analogs

Table 2 contrasts key properties with related boronic acids:

The chlorine atom and extended ether chain in the target compound enhance lipophilicity (LogP = 1.82 vs. 1.05 in ), correlating with improved membrane permeability in bacterial assays .

Future Research Directions

Four priority areas emerge from current data:

-

Mechanistic Studies: X-ray crystallography of enzyme-inhibitor complexes to clarify binding modes.

-

Derivatization: Exploring substituent effects at the ethoxy group (e.g., replacing ethyl with isopropyl).

-

Formulation: Developing prodrug strategies to enhance oral bioavailability.

-

Toxicology: Chronic exposure studies in mammalian models to assess organ-specific toxicity.

Ongoing clinical trials (NCT05567823) are evaluating boronic acid-based protease inhibitors, potentially informing future applications of this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume